molecular formula C7H11ClO4S B1380379 Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate CAS No. 1552637-43-0

Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate

Cat. No.: B1380379
CAS No.: 1552637-43-0
M. Wt: 226.68 g/mol
InChI Key: AXFYZSWSTCZCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate involves several steps. One common synthetic route includes the reaction of cyclopentanone with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then esterified with methanol in the presence of a catalyst to form the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorosulfonic acid, methanol, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets, such as enzymes or receptors, to exert their biological effects . The specific pathways involved depend on the nature of the derivatives and their interactions with the target molecules .

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring size and the presence of the chlorosulfonyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 2-chlorosulfonylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFYZSWSTCZCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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